Cas no 83280-65-3 (Napabucasin)

Napabucasin (bbi608) is an inhibitor of STAT3, which inhibits the activity of cancer stem cells
Napabucasin structure
Napabucasin structure
Product Name:Napabucasin
CAS No:83280-65-3
Molecular Formula:C14H8O4
Molecular Weight:240.21092414856
MDL:MFCD28155270
CID:2066612
PubChem ID:10331844

Napabucasin Properties

Names and Identifiers

    • 2-acetyl-4,9-dihydronaphtho[2,3-b]furan-4,9-dione
    • 2-acetyl-4H,9H-naphthofuran-4,5-dione
    • 2-acetyl-4H,9H-naphthofuran-4,9-dione
    • 2-acetyl-4H,9H-naphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphthofuran-4,9-dione
    • 2-acetylnaphthofuran-4,9-quinone
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione
    • 2-acetylnaphtho[2,3-b]furan-4,9-quinone
    • 2-acetylbenzo[f][1]benzofuran-4,9-dione
    • 2-Acetylfuro-1,4-naphthoquinone
    • BBI-606
    • Napabucasin
    • BBI608
    • 2-Acetylnaphtho[2,3-b]furan-4,9-dione (ACI)
    • BBI 608
    • MDL: MFCD28155270
    • InChIKey: DPHUWDIXHNQOSY-UHFFFAOYSA-N
    • Inchi: 1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3
    • SMILES: O=C1C2C(=CC=CC=2)C(=O)C2=C1OC(C(C)=O)=C2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Heavy Atom Count: 18

Experimental Properties

  • Melting Point: 224.0 to 228.0 deg-C
  • Solubility: Insuluble (1.9E-3 g/L) (25 ºC),
  • λmax: 272(EtOH)(lit.)
  • Density: 1.385±0.06 g/cm3 (20 ºC 760 Torr),

Napabucasin Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G44A-1mg
2-Acetylfuro-1,4-naphthoquinone
83280-65-3 98%
1mg
$15.00 2025-02-27
A2B Chem LLC
AH51034-1mg
2-Acetylfuro-1,4-naphthoquinone
83280-65-3 98%
1mg
$14.00 2024-04-19
Aaron
AR00G4CM-25mg
2-Acetylfuro-1,4-naphthoquinone
83280-65-3 98%
25mg
$17.00 2025-01-24
Advanced ChemBlocks
M15407-5MG
Napabucasin
83280-65-3 98%
5MG
$35 2023-09-15
Ambeed
A113651-1mg
2-Acetylnaphtho[2,3-b]furan-4,9-dione
83280-65-3 98%
1mg
$19.0 2025-02-21
Axon Medchem
2517-10 mg
Napabucasin
83280-65-3 99%
10mg
€105.00 2023-07-10
ChemScence
CS-1747-5mg
Napabucasin
83280-65-3 99.27%
5mg
$77.0 2022-04-26
DC Chemicals
DC8474-100 mg
Napabucasin (BBI608)
83280-65-3 >98%
100mg
$200.0 2022-02-28
Enamine
EN300-207428-0.05g
2-acetyl-4H,9H-naphtho[2,3-b]furan-4,9-dione
83280-65-3 97%
0.05g
$304.0 2023-09-16
eNovation Chemicals LLC
D546562-25mg
Napabucasin
83280-65-3 98%
25mg
$460 2022-09-04

Napabucasin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Acetic anhydride
Reference
An easy approach to prepare naphtho[2,3-b]furan-4,9-diones
Ferreira, V. F.; et al, Synthetic Communications, 1989, 19(5-6), 1061-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient synthesis of cytotoxic furonaphthoquinone natural products
Lee, Yong Rok; et al, Synthetic Communications, 2001, 31(3), 381-386

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
1.2 Reagents: Ammonium chloride
1.3 Solvents: Ethyl acetate
Reference
Ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated compounds. Efficient synthesis of dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, dihydrofurophenalenones, and furonaphthoquinone natural products
Lee, Yong Rok; et al, Tetrahedron, 2000, 56(45), 8845-8853

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene ;  5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis, anti-proliferative activity evaluation and 3D-QSAR study of naphthoquinone derivatives as potential anti-colorectal cancer agents
Acuna, Julio; et al, Molecules, 2018, 23(1), 186/1-186/21

Synthetic Circuit 5

Reaction Conditions
Reference
Furanonaphthoquinones from Tabebuia ochracea
Zani, Carlos L.; et al, Phytochemistry, 1991, 30(7), 2379-81

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Reference
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Methylcyclohexane
Reference
Domino Michael-O-alkylation reaction: one-pot synthesis of 2,4-diacylhydrofuran derivatives and its application to antitumor naphthofuran synthesis
Hagiwara, Hisahiro; et al, Journal of the Chemical Society, 2001, (22), 2946-2957

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
Reference
A new synthetic route to 2-substituted naphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1997, 34(2), 407-412

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Pentane ;  -15 °C; 10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Reference
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Pentane ;  10 min, -15 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  5 h, 0 °C → reflux
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  reflux; 3 h, reflux
1.5 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis, biological evalution and molecular docking of avicequinone C analogues as potential steroid 5-reuctase inhibitors
Karnsomwan, Wiranpat; et al, Chemical & Pharmaceutical Bulletin, 2017, 65(3), 253-260

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  2 °C; 40 min, 2 °C; 1 h, 2 °C → 22 °C
2.1 1 h
Reference
First-Generation Process Development of Napabucasin and the Impurity Control Strategy
Katz, Christopher E. ; et al, Organic Process Research & Development, 2023, 27(6), 1036-1052

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C → rt; 5 h, reflux
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  3 h, reflux
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones
Sanachai, Kamonpan ; et al, Molecules, 2023, 28(2),

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  50 °C
Reference
Conjugates Derived from Lapatinib Derivatives with Cancer Cell Stemness Inhibitors Effectively Reversed Drug Resistance in Triple-Negative Breast Cancer
Wang, Yuanjiang; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12877-12892

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Reference
A facile synthesis of 2-acetylnaphtho[2,3-b]furan-4,9-dione
Koyanagi, Jyunichi; et al, Journal of Heterocyclic Chemistry, 1995, 32(4), 1289-91

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Copper oxide (Cu2O) ,  Palladium diacetate ,  Copper bromide (CuBr) Solvents: Pyridine ;  4 h, 80 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, -10 °C
Reference
Synthesis and cytotoxicity on human leukemia cells of furonaphthoquinones isolated from Tabebuia plants
Inagaki, Ryuta; et al, Chemical & Pharmaceutical Bulletin, 2013, 61(6), 670-673

Napabucasin Raw materials

Napabucasin Preparation Products

Napabucasin Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:83280-65-3)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83280-65-3)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83280-65-3)
MR./MRS.:XU NV SHI
Phone:15221998634
Email:1986399151@qq.com

Napabucasin Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83280-65-3)Napabucasin
A961483
Purity:99%/99%
Quantity:1g/5g
Price($):368.0/1286.0